2-Benzyl-4,5-dichloropyridazin-3(2h)-one
Overview
Description
EcDsbB-IN-9 is a potent inhibitor of the disulfide bond forming enzyme DsbB in Escherichia coli. This compound has shown significant efficacy in inhibiting the activity of DsbB, with an IC50 value of 1.7 μM and a Ki value of 46 nM . EcDsbB-IN-9 is primarily used in scientific research to study the mechanisms of disulfide bond formation and its role in bacterial pathogenicity.
Preparation Methods
The synthesis of EcDsbB-IN-9 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of EcDsbB-IN-9 is synthesized through a series of condensation reactions.
Introduction of functional groups: Specific functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using techniques such as column chromatography to achieve a purity of ≥97.0%.
Chemical Reactions Analysis
EcDsbB-IN-9 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert EcDsbB-IN-9 into its reduced form.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
EcDsbB-IN-9 has a wide range of applications in scientific research, including:
Chemistry: It is used to study the mechanisms of disulfide bond formation and the role of DsbB in bacterial cells.
Biology: The compound is used to investigate the biological functions of disulfide bonds in proteins and their impact on bacterial pathogenicity.
Medicine: EcDsbB-IN-9 is explored as a potential therapeutic agent for targeting bacterial infections by inhibiting disulfide bond formation.
Mechanism of Action
EcDsbB-IN-9 exerts its effects by inhibiting the activity of the disulfide bond forming enzyme DsbB in Escherichia coli. The inhibition of DsbB prevents the formation of disulfide bonds in bacterial proteins, which are essential for the proper folding and function of these proteins. This disruption of protein folding leads to the accumulation of misfolded proteins, ultimately impairing bacterial growth and survival .
Comparison with Similar Compounds
EcDsbB-IN-9 is unique in its high potency and specificity for inhibiting DsbB in Escherichia coli. Similar compounds include:
EcDsbB-IN-1: Another inhibitor of DsbB with lower potency compared to EcDsbB-IN-9.
EcDsbB-IN-2: A compound with similar inhibitory activity but different chemical structure.
EcDsbB-IN-3: An inhibitor with broader specificity, targeting multiple disulfide bond forming enzymes.
EcDsbB-IN-9 stands out due to its high specificity and potency, making it a valuable tool for studying disulfide bond formation and developing new antibacterial agents.
Properties
IUPAC Name |
2-benzyl-4,5-dichloropyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-9-6-14-15(11(16)10(9)13)7-8-4-2-1-3-5-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHBQZQCDCTOFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352294 | |
Record name | 2-benzyl-4,5-dichloropyridazin-3(2h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41933-33-9 | |
Record name | 2-benzyl-4,5-dichloropyridazin-3(2h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzyl-4,5-dichloro-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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